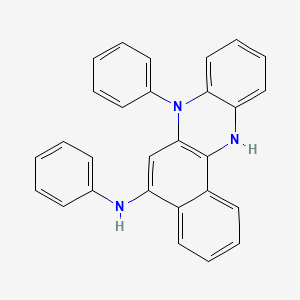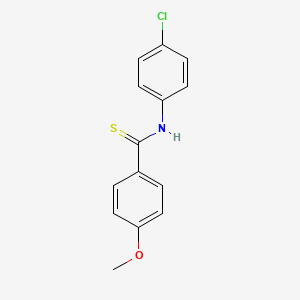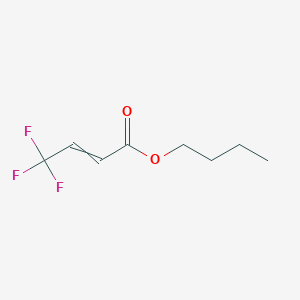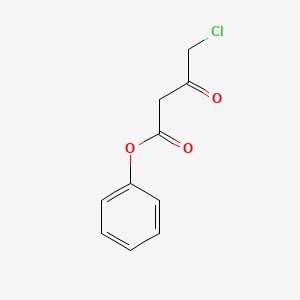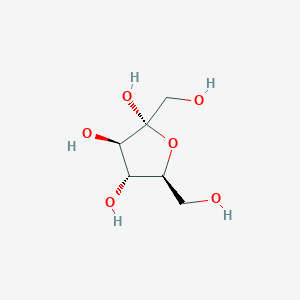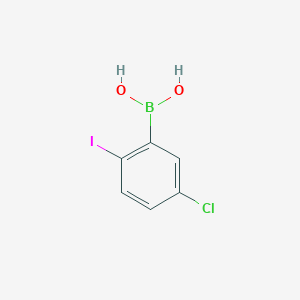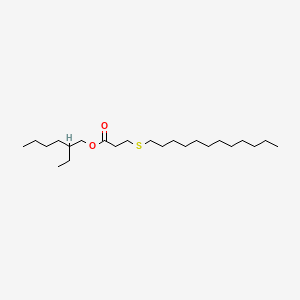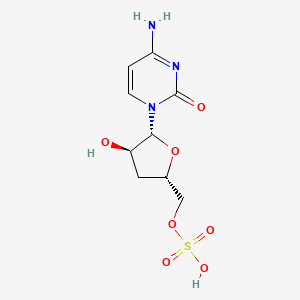
3'-Deoxycytidine sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Deoxycytidine sulphate is a derivative of deoxycytidine, a deoxyribonucleoside that is a component of deoxyribonucleic acid (DNA). It is structurally similar to cytidine, but with one hydroxyl group removed from the C2’ position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 3’-Deoxycytidine sulphate involves the reaction of deoxycytidine with sulphuric acid. The process typically includes the following steps:
Dissolution: Deoxycytidine is dissolved in an appropriate solvent, such as methanol.
Reaction: Sulphuric acid is added to the solution, and the mixture is stirred at a controlled temperature.
Crystallization: The product is allowed to crystallize out of the solution.
Purification: The crystals are filtered, washed, and dried to obtain pure 3’-Deoxycytidine sulphate.
Industrial Production Methods
Industrial production of 3’-Deoxycytidine sulphate may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity. This can include the use of automated reactors, precise temperature control, and advanced purification techniques to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
3’-Deoxycytidine sulphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to deoxycytidine.
Substitution: It can undergo nucleophilic substitution reactions where the sulphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Deoxycytidine.
Substitution: Various substituted deoxycytidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3’-Deoxycytidine sulphate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Studied for its role in DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential use in anticancer therapies, particularly in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Industry: Utilized in the production of pharmaceuticals and as a biomarker for certain types of cancer
Mecanismo De Acción
The mechanism of action of 3’-Deoxycytidine sulphate involves its incorporation into DNA, where it can interfere with DNA synthesis and repair. It is phosphorylated by deoxycytidine kinase to form deoxycytidine monophosphate, which can then be further phosphorylated to form deoxycytidine triphosphate. This triphosphate form can be incorporated into DNA, leading to chain termination and inhibition of DNA synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Deoxycytidine: A deoxyribonucleoside similar to 3’-Deoxycytidine sulphate but without the sulphate group.
Cytidine: A ribonucleoside with a hydroxyl group at the C2’ position.
5-Aza-2’-deoxycytidine: An analog used in the treatment of myelodysplastic syndromes and acute myeloid leukemia
Uniqueness
3’-Deoxycytidine sulphate is unique due to the presence of the sulphate group, which can influence its chemical reactivity and biological activity. This modification can enhance its stability and alter its interaction with enzymes involved in DNA synthesis and repair .
Propiedades
Número CAS |
75489-87-1 |
|---|---|
Fórmula molecular |
C9H13N3O7S |
Peso molecular |
307.28 g/mol |
Nombre IUPAC |
[(2S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl hydrogen sulfate |
InChI |
InChI=1S/C9H13N3O7S/c10-7-1-2-12(9(14)11-7)8-6(13)3-5(19-8)4-18-20(15,16)17/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H,15,16,17)/t5-,6+,8+/m0/s1 |
Clave InChI |
HUKMCHOXXHABCA-SHYZEUOFSA-N |
SMILES isomérico |
C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)COS(=O)(=O)O |
SMILES canónico |
C1C(OC(C1O)N2C=CC(=NC2=O)N)COS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


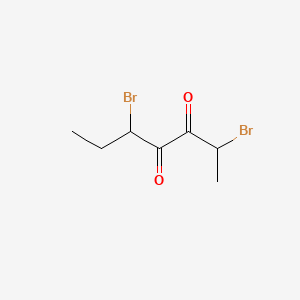

![1H-Pyrrole-2-carboxylic acid, 4-(4-chlorophenyl)-3-[3-[4-[4-[[[4-[[(1R)-3-(dimethylamino)-1-[(phenylthio)methyl]propyl]amino]-3-nitrophenyl]sulfonyl]amino]phenyl]-1-piperazinyl]phenyl]-5-ethyl-1-methyl-](/img/structure/B15175164.png)

